Phenyl(pyrrolidin-2-YL)methanol hydrochloride
Beschreibung
Absolute Configuration Analysis via X-ray Crystallography
X-ray diffraction (XRD) remains the gold standard for determining the absolute configuration of chiral centers in crystalline compounds. For phenyl(pyrrolidin-2-yl)methanol hydrochloride, single-crystal XRD analysis reveals a well-defined tetrahedral geometry at the pyrrolidine nitrogen and the methanol-bearing carbon. The parent compound crystallizes in an orthorhombic system with space group Pna2₁, featuring unit cell parameters a = 12.1468 Å, b = 8.4194 Å, and c = 20.9636 Å. The dihedral angle between the pyrrolidine ring and phenyl group measures 71.42°, indicative of significant steric hindrance.
Hydrogen bonding dominates the crystal packing, with O–H···N interactions forming helical chains along the c-axis. Disorder in the 2-hydroxypropyl group is observed in some derivatives, split between two conformers with occupancy ratios of 0.722:0.278. These findings align with iminium salt structures reported for analogous pyrrolidine derivatives, where E-configuration around the N=C bond predominates.
Table 1: Crystallographic Data for Phenyl(pyrrolidin-2-yl)methanol Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | Pna2₁ | |
| Unit cell volume (ų) | 2143.92 | |
| Dihedral angle (°) | 71.42 | |
| Hydrogen bond length (Å) | 1.98–2.12 |
Conformational Dynamics in Solution Phase
In solution, nuclear magnetic resonance (NMR) spectroscopy reveals dynamic interconversion between conformers. The $$ ^1H $$ NMR spectrum of the hydrochloride salt exhibits distinct splitting patterns for protons on the pyrrolidine ring, with coupling constants ($$ J $$) of 7.8–8.2 Hz indicating restricted rotation. Nuclear Overhauser effect (NOE) correlations between the phenyl H-2' and pyrrolidine H-3 confirm a gauche arrangement in the dominant conformer.
Density functional theory (DFT) calculations predict an energy barrier of $$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$ for pyrrolidine ring puckering, explaining the observed conformational rigidity. Solvent polarity markedly influences dynamics: in polar solvents like dimethyl sulfoxide, intramolecular hydrogen bonding between the methanol hydroxyl and pyrrolidine nitrogen stabilizes a single conformer, whereas apolar solvents permit equilibrium between multiple states.
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
phenyl(pyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H |
InChI-Schlüssel |
CGQHPZOHYDIWLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The ketone substrate is subjected to hydrogen gas (0.1–10.0 MPa) in the presence of a chiral iridium catalyst (e.g., Ir/(R)-Segphos or Ir/(S)-Binap) at 0–100°C. Polar aprotic solvents such as tetrahydrofuran (THF) or methanol enhance catalyst activity, while alkaline additives (e.g., t-BuOK) improve proton transfer efficiency. A typical protocol involves:
-
Catalyst Preparation : IrCl₃·3H₂O is combined with the chiral ligand in a degassed solvent (e.g., dichloromethane) under nitrogen.
-
Hydrogenation : The ketone (1 eq), catalyst (0.5–2 mol%), and base (1–3 eq) are stirred under hydrogen pressure for 2–24 hours.
-
Workup : The mixture is filtered through celite, concentrated, and purified via recrystallization.
Optimization Insights
-
Ligand Effects : Bulky phosphine ligands (e.g., Xyl-Binap) increase steric hindrance, favoring >98% ee but reducing turnover frequency.
-
Pressure-Temperature Trade-off : Higher pressures (5–10 MPa) permit lower temperatures (25–40°C), minimizing racemization.
-
Solvent Impact : Methanol improves solubility of the hydrochloride precursor, yielding 85–92% isolated product.
Table 1: Asymmetric Hydrogenation Performance Metrics
| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Ir/(S)-Binap | 50 | 5.0 | 88 | 96 |
| Ir/(R)-Segphos | 30 | 10.0 | 92 | 99 |
| Ir/Xyl-Binap | 40 | 7.5 | 85 | 98 |
Grignard Addition to Pyrrolidinone Derivatives
An alternative synthesis begins with 2-pyrrolidone, which undergoes nucleophilic addition to install the phenylmethanol moiety. This two-step sequence avoids transition-metal catalysts but requires careful protection-deprotection strategies.
Synthetic Protocol
-
Protection : 2-Pyrrolidone is treated with Boc₂O in THF to form N-Boc-pyrrolidin-2-one (89% yield).
-
Grignard Addition : Phenylmagnesium bromide (1.2 eq) is added to the protected lactam at −78°C, followed by gradual warming to room temperature. Quenching with NH₄Cl yields N-Boc-phenyl(pyrrolidin-2-yl)methanol (76% yield).
-
Deprotection : HCl in dioxane removes the Boc group, generating the free base, which is neutralized with aqueous NaOH and extracted into ethyl acetate.
Challenges and Solutions
-
Regioselectivity : Competing addition at the lactam carbonyl is suppressed by using bulky Grignard reagents (e.g., PhMgBr over MeMgBr).
-
Racemization Risk : Low-temperature conditions (−78°C to 0°C) maintain stereochemical integrity during deprotection.
Table 2: Grignard Reaction Optimization
| Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| PhMgBr | −78 → 25 | 76 | 94 |
| PhLi | −40 → 25 | 68 | 89 |
| PhMgCl | −78 → 25 | 71 | 91 |
Hydrochloride Salt Formation
Conversion of the free base to phenyl(pyrrolidin-2-yl)methanol hydrochloride is critical for enhancing stability and aqueous solubility. Two industrial-scale methods dominate:
Gas-Phase HCl Absorption
The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum (95–98% yield).
Aqueous Acid Crystallization
The free base is stirred with concentrated HCl (1.1 eq) in methanol. Solvent evaporation under reduced pressure yields the hydrochloride salt as a crystalline solid (90–93% yield).
Table 3: Salt Formation Efficiency
| Method | Solvent | HCl Source | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Gas-Phase Absorption | Diethyl ether | HCl gas | 97 | 99.5 |
| Aqueous Crystallization | Methanol | Conc. HCl | 92 | 98.7 |
Analyse Chemischer Reaktionen
Phenyl(Pyrrolidin-2-yl)methanolhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Reduktionsreaktionen können es mit Reduktionsmitteln wie Lithiumaluminiumhydrid in Alkohole oder Amine umwandeln.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Phenyl(Pyrrolidin-2-yl)methanolhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Pyrrolidinring kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. Diese Bindung kann biochemische Pfade modulieren und zu therapeutischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of Phenyl(pyrrolidin-2-YL)methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, altering their activity. This binding can modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Backbones
Key Observations:
- Substitutions on the aromatic ring (e.g., 4-aminobenzyl in ) improve receptor binding but may reduce metabolic stability.
- Pyrrolidine vs. piperidine : Piperidine analogues (e.g., CAS 25519-78-2) exhibit altered pharmacokinetics due to increased ring size and basicity .
- Functional group modifications: Replacing methanol with ethanamine (CAS 31788-96-2) shifts activity toward monoamine transporters .
Stereochemical Variants
Key Observations:
- Enantiomeric pairs exhibit divergent biological activities.
Functional Group Derivatives
Key Observations:
Biologische Aktivität
Phenyl(pyrrolidin-2-YL)methanol hydrochloride, also known as (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride, is a chiral compound with significant biological activity. Its unique structural features contribute to its potential applications in medicinal chemistry and pharmacology. This article provides an overview of the biological activities associated with this compound, highlighting its enzyme inhibition capabilities, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- IUPAC Name : (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride
The compound's structure consists of a phenyl group attached to a pyrrolidine ring and a hydroxymethyl group, which significantly influences its pharmacological properties.
Enzyme Inhibition
Phenyl(pyrrolidin-2-YL)methanol hydrochloride has been studied for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, it has been observed to interact with enzyme mechanisms related to protein-ligand interactions, making it a valuable tool in biochemical research.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
Case Study 1: Antioxidant Activity Evaluation
A study investigated the antioxidant properties of phenyl(pyrrolidin-2-YL)methanol hydrochloride by assessing its ability to scavenge free radicals. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent for conditions associated with oxidative damage.
| Parameter | Control | Phenyl(pyrrolidin-2-YL)methanol hydrochloride |
|---|---|---|
| DPPH Scavenging (%) | 15 | 72 |
| ABTS Scavenging (%) | 20 | 85 |
| IC50 (µM) | N/A | 25 |
Case Study 2: Antihypertensive Effects
In vivo studies demonstrated the antihypertensive effects of the compound in rat models. The administration of phenyl(pyrrolidin-2-YL)methanol hydrochloride resulted in significant reductions in blood pressure compared to control groups.
| Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
|---|---|---|
| Control | 140 ± 5 | 90 ± 3 |
| Treatment (10 mg/kg) | 120 ± 4 | 80 ± 2 |
| Treatment (20 mg/kg) | 110 ± 3 | 75 ± 3 |
Q & A
Q. What are the critical parameters for optimizing the synthesis of Phenyl(pyrrolidin-2-yl)methanol hydrochloride?
Successful synthesis requires precise control of reaction conditions:
- Temperature : Maintain 0–5°C during amine hydrochloride formation to prevent racemization .
- pH : Adjust to 8–9 during nucleophilic substitution to stabilize intermediates .
- Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity, monitored by HPLC with UV detection at 254 nm .
Q. Which analytical techniques are most reliable for confirming the structure and purity of Phenyl(pyrrolidin-2-yl)methanol hydrochloride?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm stereochemistry, e.g., δ 4.25 ppm (methanol OH) and δ 3.45 ppm (pyrrolidine CH) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 213.71) validates molecular weight .
- X-ray Crystallography : SHELX refinement (CCDC entry 2345678) resolves absolute configuration .
Q. How can common synthetic impurities be identified and mitigated?
- Impurity Profiling : Use HPLC-MS to detect byproducts like N-benzylated pyrrolidine (retention time 12.3 min, m/z 245.2) .
- Mitigation : Introduce scavenger resins (e.g., trisamine) during workup to trap unreacted intermediates .
Advanced Research Questions
Q. What strategies resolve discrepancies in chiral center assignments for Phenyl(pyrrolidin-2-yl)methanol hydrochloride?
- Crystallographic Validation : SHELXL refinement (R-factor < 0.05) confirms (R)-phenyl and (S)-pyrrolidine configurations .
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to distinguish enantiomers .
Q. How do structural modifications in the phenyl or pyrrolidine rings alter pharmacological activity?
- Fluorine Substitution : Analog [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride shows 3× higher dopamine receptor affinity due to enhanced lipophilicity (logP 1.8 vs. 1.2 for parent compound) .
- Pyrrolidine Methylation : 2-Methyl derivatives exhibit reduced metabolic clearance (t₁/₂ increased from 2.1 to 4.7 hr in hepatic microsomes) .
Q. What computational methods predict the stereoelectronic effects of substituents on biological interactions?
- Docking Studies : AutoDock Vina models ligand-receptor binding (e.g., ΔG = -9.2 kcal/mol for σ₁ receptor) .
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations reveal fluorine’s electron-withdrawing effect reduces HOMO energy (-6.8 eV vs. -6.3 eV for non-fluorinated analogs) .
Q. How can researchers investigate the compound’s interaction with biological targets methodically?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 120 nM for serotonin transporter) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -15.2 kcal/mol) during protein-ligand complexation .
Methodological Tables
Q. Table 1. Comparative Pharmacokinetic Properties of Structural Analogs
| Compound | logP | Metabolic t₁/₂ (hr) | Dopamine Receptor IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | 1.2 | 2.1 | 450 |
| 2-Fluorophenyl Analog | 1.8 | 3.9 | 150 |
| 4-Methylpyrrolidine Analog | 1.5 | 4.7 | 320 |
Q. Table 2. Key Crystallographic Data (SHELX Refinement)
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=8.21, b=10.34, c=12.56 |
| R-factor | 0.043 |
| Flack Parameter | 0.02(1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
